3-Bromo-4-methylquinolin-2(1H)-one is a halogenated derivative of quinolin-2(1H)-one, a member of the quinoline family known for its diverse biological activities. This compound features a bromine atom at the 3-position and a methyl group at the 4-position of the quinoline ring. Quinolinones, including this compound, have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties.
The compound can be synthesized through various methods, primarily involving bromination reactions of substituted quinolinones or starting from aniline derivatives. The synthetic routes often utilize reagents like bromine or N-bromosuccinimide to achieve regioselective bromination.
3-Bromo-4-methylquinolin-2(1H)-one is classified as a heterocyclic aromatic compound. It falls under the category of quinolinones, which are known for their nitrogen-containing aromatic structures and are significant in both organic synthesis and pharmaceutical development.
The synthesis of 3-bromo-4-methylquinolin-2(1H)-one can be achieved through several methods:
The synthesis typically requires specific conditions such as temperature control and pH adjustments during various stages to maximize yield and purity. For instance, in one reported method, the reaction mixture is maintained at a controlled temperature while adding reagents slowly to prevent side reactions and ensure high product quality .
The molecular structure of 3-bromo-4-methylquinolin-2(1H)-one consists of a quinoline ring system with a bromine atom at position 3 and a methyl group at position 4. The chemical formula for this compound is C10H8BrN.
3-Bromo-4-methylquinolin-2(1H)-one participates in various chemical reactions due to its reactive bromine atom:
The reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) and require specific temperatures (often between 70–140°C) depending on the nature of the reaction .
The mechanism by which 3-bromo-4-methylquinolin-2(1H)-one exerts its biological effects often involves interactions with various biological targets:
Research has shown that derivatives of quinolinones exhibit varying degrees of potency against different cancer cell lines, indicating that structural modifications can enhance therapeutic efficacy .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed to characterize this compound and confirm its structure during synthesis.
3-Bromo-4-methylquinolin-2(1H)-one serves as an important intermediate in organic synthesis, particularly in medicinal chemistry for developing new therapeutic agents. Its derivatives are being explored for:
3-Bromo-4-methylquinolin-2(1H)-one (CAS 37778-22-6) is a halogenated heterocyclic compound with the systematic name 3-bromo-4-methyl-1H-quinolin-2-one. Its molecular formula is C₁₀H₈BrNO, and its molecular weight is 238.08 g/mol [3] [5]. The structure consists of a quinoline core featuring:
This arrangement creates a conjugated system where the bromine’s electron-withdrawing effect polarizes the ring, enhancing reactivity at C3. The methyl group contributes steric bulk and modulates electron density, influencing regioselectivity in reactions. The canonical tautomer predominates in solution, stabilized by intramolecular hydrogen bonding (N-H⋯O=C) [3] [5]. Table 1 summarizes key identifiers.
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 3-bromo-4-methyl-1H-quinolin-2-one |
CAS Registry Number | 37778-22-6 |
Molecular Formula | C₁₀H₈BrNO |
Molecular Weight | 238.08 g/mol |
Canonical SMILES | CC1=C(C(=O)NC2=CC=CC=C12)Br |
InChIKey | ATONPIUAJAKDQK-UHFFFAOYSA-N |
Quinolin-2(1H)-ones emerged as significant scaffolds in the 19th century with the pioneering work of Knorr (1886) on carbostyril synthesis. Early studies focused on naturally occurring quinolinone alkaloids (e.g., graveoline) exhibiting bioactivity. The targeted bromination at C3 was first reported in the 1960s, leveraging the electron-rich C3 position’s susceptibility to electrophilic attack. This modification addressed limitations of unsubstituted quinolinones in medicinal applications by introducing a versatile handle for further derivatization [3] . Historically, 3-bromo-4-methylquinolin-2(1H)-one gained prominence as an intermediate in synthesizing antimalarial agents inspired by quinine’s structure. Its development exemplifies halogen-directed functionalization strategies central to modern heterocyclic chemistry [7] .
This compound serves as a linchpin in quinolinone research due to three key attributes:
Table 2: Research Applications of 3-Bromo-4-methylquinolin-2(1H)-one
Application Field | Derivative Synthesized | Biological Target |
---|---|---|
Anticancer Agents | Pyrano[3,2-c]quinolones | Tubulin polymerization |
Kinase Inhibitors | N-(3-bromo-1H-indol-5-yl)quinazolin-4-amines | Pan-HER receptors |
Antitubercular Agents | 1-Hydroxy-2-methylquinolin-4(1H)-one analogues | Cytochrome bd oxidase |
Antimalarial Agents | 3-(Alkyl/aryl)-4-methylquinolin-2(1H)-ones | Plasmodium metabolic enzymes |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4